molecular formula C12H16O B1317216 4-(4-Ethoxyphenyl)-1-butene CAS No. 344408-46-4

4-(4-Ethoxyphenyl)-1-butene

Cat. No. B1317216
M. Wt: 176.25 g/mol
InChI Key: GINJIHQQNISPQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4-(4-Ethoxyphenyl)-1-butene involves the reaction of appropriate starting materials. One common method is the condensation of 4-ethoxybenzaldehyde with 1-butene under suitable conditions. The reaction typically proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product .


Molecular Structure Analysis

The molecular structure of 4-(4-Ethoxyphenyl)-1-butene consists of a butene chain (four carbon atoms) with an ethoxy group (-OCH2CH3) attached at one end and a phenyl group (C6H5) attached at the other end. The double bond in the butene moiety provides rigidity and influences its reactivity .


Chemical Reactions Analysis

  • Addition Reactions : The double bond can react with electrophiles or nucleophiles .

Physical And Chemical Properties Analysis

  • Reactivity : Its reactivity with other compounds will depend on its functional groups .

Scientific Research Applications

Synthetic Applications and Chemical Reactivity

  • Versatile Precursor for Trifluoromethyl-Substituted Heteroarenes : A study by Sommer et al. (2017) describes the use of a related compound, 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), as a versatile precursor for the synthesis of trifluoromethyl-substituted thiophenes, furans, pyrroles, and piperazines, demonstrating its utility in complex organic syntheses including the synthesis of Celebrex® (Celecoxib), a COX-2 selective, nonsteroidal anti-inflammatory drug (Sommer, Braun, Schröder, & Kirschning, 2017).

  • Hydrovinylation Reactions : RajanBabu et al. (2003) explored hydrovinylation reactions of olefins amenable to asymmetric catalysis, finding new protocols for nearly quantitative and highly selective codimerization of ethylene and various functionalized vinylarenes, including reactions that produce important pharmaceutical precursors (RajanBabu, Nomura, Jin, Nandi, Park, & Sun, 2003).

  • Photogeneration and Reactivity of Aryl Cations : Protti et al. (2004) investigated the photogeneration and reactivity of aryl cations from aromatic halides, including those structurally related to 4-(4-Ethoxyphenyl)-1-butene, highlighting the potential of these reactions in synthetic organic chemistry (Protti, Fagnoni, Mella, & Albini, 2004).

Materials Science and Polymer Chemistry

  • Synthesis of Unsaturated Copolyesters : Yu et al. (2018) described the preparation of unsaturated copolyesters poly(butylene succinate-co-cis-butene succinate) demonstrating the impact of cis-double bond on isodimorphism and the physical properties of the copolyesters, which could be significant for developing materials with unique properties (Yu, Wei, Zheng, Jin, Leng, & Li, 2018).

Future Directions

  • Applications : Assess its utility in various fields (e.g., pharmaceuticals, materials) .

: Synthesis, antioxidant activity, antimicrobial … - RSC Publishing : Synthesis, spectral analysis, structural elucidation and quantum … : Crystal Structure, Computational Study and Hirshfeld Surface Analysis …

properties

IUPAC Name

1-but-3-enyl-4-ethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-3-5-6-11-7-9-12(10-8-11)13-4-2/h3,7-10H,1,4-6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GINJIHQQNISPQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70531255
Record name 1-(But-3-en-1-yl)-4-ethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70531255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Ethoxyphenyl)-1-butene

CAS RN

344408-46-4
Record name 1-(But-3-en-1-yl)-4-ethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70531255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.